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Secosterigmatocystin - 92484-36-1

Secosterigmatocystin

Catalog Number: EVT-1594540
CAS Number: 92484-36-1
Molecular Formula: C18H18O8
Molecular Weight: 362.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Secosterigmatocystin is a natural product found in Bipolaris sorokiniana with data available.
Source

Secosterigmatocystin is primarily derived from fungal species, notably Aspergillus nidulans and Aspergillus versicolor. These fungi can be found in various environments, particularly in decaying organic matter and agricultural products. The production of secosterigmatocystin is often linked to conditions that promote fungal growth, such as humidity and temperature variations.

Classification

In terms of chemical classification, secosterigmatocystin belongs to the group of polyketides. It is structurally related to other mycotoxins and is categorized under secondary metabolites produced by fungi.

Synthesis Analysis

Methods

The synthesis of secosterigmatocystin can be achieved through various biosynthetic pathways in fungi. The primary method involves the polyketide synthase pathway, where acetyl-CoA units are condensed to form long-chain fatty acids that undergo further modifications.

Technical Details

The biosynthesis starts with the assembly of malonyl-CoA units, which are then elongated by polyketide synthases. This process includes cyclization and functionalization steps that lead to the formation of secosterigmatocystin. Enzymes involved in this pathway include polyketide synthases and tailoring enzymes that modify the structure to yield the final product.

Molecular Structure Analysis

Structure

Secosterigmatocystin has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C14H14O5C_{14}H_{14}O_5, indicating the presence of hydroxyl and carbonyl groups that contribute to its reactivity and biological activity.

Data

The molecular weight of secosterigmatocystin is approximately 270.26 g/mol. The structure can be visualized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and connectivity.

Chemical Reactions Analysis

Reactions

Secosterigmatocystin undergoes several chemical reactions that can affect its stability and biological activity. It can participate in oxidation-reduction reactions due to the presence of hydroxyl groups, making it susceptible to enzymatic degradation by cytochrome P450 enzymes.

Technical Details

In laboratory settings, secosterigmatocystin can be synthesized or modified through reactions involving nucleophiles or electrophiles, allowing for the exploration of its derivatives. This includes reactions with amines or alcohols to form various adducts that may exhibit altered biological properties.

Mechanism of Action

Process

The mechanism of action of secosterigmatocystin primarily revolves around its interaction with cellular macromolecules. It is known to bind to DNA, leading to mutagenic effects that can initiate carcinogenesis. This binding disrupts normal cellular processes, promoting uncontrolled cell division.

Data

Studies have shown that secosterigmatocystin can induce oxidative stress within cells, contributing to DNA damage and apoptosis. The compound's ability to form adducts with nucleophilic sites on DNA is a critical aspect of its toxicological profile.

Physical and Chemical Properties Analysis

Physical Properties

Secosterigmatocystin is typically a yellowish-brown solid at room temperature. It has low solubility in water but is soluble in organic solvents such as methanol and ethanol.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under alkaline conditions or upon exposure to light. Its reactivity profile suggests potential interactions with various biological molecules, influencing its toxicity.

Applications

Scientific Uses

Secosterigmatocystin is primarily studied in the field of mycotoxicology due to its significant health implications. Research focuses on understanding its biosynthesis, mechanisms of action, and potential mitigation strategies for food safety. Additionally, it serves as a model compound for studying the effects of mycotoxins on human health and the environment.

Biosynthesis and Genetic Regulation of Secosterigmatocystin

Genomic Organization of Biosynthetic Gene Clusters

Secosterigmatocystin biosynthesis is governed by a complex gene cluster in Aspergillus species, spanning ~60 kb with approximately 30 co-regulated genes positioned near chromosome telomeres [1]. This genomic arrangement facilitates coordinated expression of biosynthetic machinery. The cluster exhibits evolutionary conservation with sterigmatocystin and aflatoxin clusters, sharing 55-99% homology between A. nidulans, A. flavus, and A. parasiticus, though secosterigmatocystin-specific modifications arise through unique oxidative cleavage events [1] [5].

Role of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Systems

The initiating enzyme is a highly reducing iterative type I polyketide synthase (hrPKS) encoded by pksA (or aflC), which catalyzes the condensation of one hexanoyl starter unit with seven malonyl-CoA extender units to form the initial polyketide scaffold [1] [7]. This megasynthase exhibits a domain architecture including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains [7]. While secosterigmatocystin clusters lack canonical NRPS genes, evolutionary analyses reveal that fungal PKS-NRPS hybrids share a common ancestry with standalone PKS systems, with diversification driven by domain duplication and horizontal gene transfer events [7] [8]. The iterative function of the hrPKS introduces structural complexity through programmed reduction cycles, establishing stereochemistry critical for downstream modifications [7].

Table 1: Core Enzymatic Domains in Secosterigmatocystin Initiation

DomainGeneFunctionCatalytic Mechanism
KetosynthasepksA/aflCChain elongationDecarboxylative Claisen condensation
AcyltransferasepksA/aflCMalonyl-CoA selectionTransfer to ACP domain
Acyl Carrier ProteinpksA/aflCSubstrate shuttlingPhosphopantetheinyl attachment
KetoreductasepksA/aflCβ-keto reductionNADPH-dependent reduction
DehydratasepksA/aflCDehydrationα-β unsaturation
EnoylreductasepksA/aflCEnoyl reductionNADPH-dependent saturation

Regulatory Genes in Cluster Expression

The cluster-specific regulator AflR, a Zn₂Cys₆ transcription factor, binds palindromic sequences (5'-TCGN₅CGA-3') upstream of structural genes to activate transcription [1]. AflS (formerly AflJ) functions as an essential co-activator by modulating AflR's DNA-binding affinity through direct protein-protein interaction [1] [3]. Global regulators exert hierarchical control: laeA encodes a nuclear methyltransferase that remodels chromatin through histone H3K9 methylation, removing repressive heterochromatin marks over the cluster [3] [9]. The pH-responsive transcription factor PacC represses cluster expression under alkaline conditions by competing for binding sites with AflR, while the cation homeostasis regulator SltA directly activates aflR transcription under stress conditions [9] [5]. VelB-VeA-LaeA heterotrimeric complexes serve as light-sensitive scaffolds that coordinate secondary metabolism with development [3].

Table 2: Regulatory Network Controlling Secosterigmatocystin Biosynthesis

RegulatorDomainFunctionEnvironmental Signal
AflRZn₂Cys₆ DNA-bindingCluster-specific activationOxidative stress
AflSUnknownAflR co-activatorUnknown
LaeAS-adenosylmethionineChromatin remodelingLight/dark cycles
PacCC₂H₂ zinc fingerpH-responsive repressionAmbient pH
SltAC₂H₂ zinc fingerCation stress responseK⁺/Na⁺ imbalance
VelB-VeA-LaeAVelvet domainNuclear complex formationBlue light

Enzymatic Pathways and Intermediate Metabolites

Acetate-Malonate Pathway and Oxidative Modifications

Secosterigmatocystin originates from acetate-malonate building blocks polymerized into a C20 polyketide chain that undergoes sequential cyclizations and oxygen-dependent rearrangements [1] [5]. The pathway proceeds through conserved intermediates: norsolorinic acid anthrone → norsolorinic acid (NOR) → averantin (AVN) → averufin (AVF) → versiconal hemiacetal acetate → versicolorin B (VERB) [1] [5]. Critical oxidative modifications are mediated by cytochrome P450 monooxygenases: StcF (homolog of AvnA) converts NOR to AVN; StcB oxidizes AVN to 5'-hydroxyaverantin; StcW (flavin-dependent monooxygenase) catalyzes the Baeyer-Villiger oxidation converting versicolorin A to demethylsterigmatocystin [5]. The secoring formation distinguishing secosterigmatocystin from sterigmatocystin requires a unique oxidative cleavage catalyzed by an as yet uncharacterized non-heme iron-dependent dioxygenase, likely encoded outside the core cluster [5]. This cleavage introduces a terminal aldehyde at C6-C7 position, altering molecular reactivity compared to sterigmatocystin [5].

Comparative Analysis with Sterigmatocystin and Aflatoxin Biosynthesis

The early biosynthetic steps (up to versicolorin A) are identical across secosterigmatocystin, sterigmatocystin, and aflatoxin pathways, utilizing conserved enzymatic machinery including PksA, Nor-1, and Vbs [1] [5]. Key divergence points occur post-versicolorin A: sterigmatocystin biosynthesis proceeds through O-methylation by StcP, while aflatoxin requires additional oxidations by OrdA/AflQ for the dihydrobisfuran formation [1]. Secosterigmatocystin bypasses late methylation and undergoes ring cleavage instead of the typical furan cyclization [5]. Genetic analyses reveal that cluster architecture differs through truncation events; A. nidulans retains the complete sterigmatocystin cluster (25 homologs), while secosterigmatocystin producers possess pseudogenized versions of late-stage aflatoxin genes (aflU, aflF, nadA) [1] [5]. The regulatory conservation is extensive: aflR mutants in secosterigmatocystin-producing strains abolish synthesis, mirroring sterigmatocystin/aflatoxin regulation, confirming shared transcriptional control mechanisms [1] [3].

Table 3: Comparative Biosynthetic Enzymology of Seco/Sterigmatocystin and Aflatoxin

Biosynthetic StepCommon GenesSecosterigmatocystin-SpecificAflatoxin-Specific
Polyketide formationpksA/aflCSame as sterigmatocystinSame as sterigmatocystin
NOR → AVN conversionnorA/aflDstcFavnA
AVF → VHA oxidationvbs/aflKstcBaflW
Versicolorin A modificationvbs/aflKOxidative cleavage enzyme (uncharacterized)ordA/aflQ (dihydrobisfuran formation)
Late methylation-AbsentomtA/aflP

Epigenetic and Environmental Modulation of Gene Expression

Light, Temperature, and pH-Dependent Regulation

Light wavelength critically regulates cluster expression through the VeA-dependent nuclear complex: blue light photoreceptors LreA (cryptochrome) and FphA (phytochrome) dissociate VelB-VeA-LaeA complexes, repressing cluster expression under light conditions [3] [9]. Thermal regulation exhibits species-specific patterns; optimal biosynthesis occurs at 25-28°C in A. nidulans, while temperatures >37°C abolish toxin production through Hsp90-mediated AflR destabilization [9]. pH sensing via PacC establishes an acidic preference: under pH <5, PacC proteolytic cleavage yields an inactive fragment permitting aflR expression, while alkaline conditions activate PacC repression [9]. Cation homeostasis mediated by SltA transcriptionally activates aflR under potassium stress (≥200 mM KCl), with sltA deletion mutants showing 90% reduced sterigmatocystin/secosterigmatocystin production [9]. This ionic cross-talk connects osmotic stress response with secondary metabolism through SltA binding to 5'-AGGCA-3' motifs in the aflR promoter [9].

Cross-Talk Between Secondary Metabolite Clusters

Chromatin-level interactions occur through competitive histone modifications; LaeA-mediated H3K9me3 demethylation activates the secosterigmatocystin cluster while simultaneously repressing the penicillin cluster through H3K27 methylation [3] [7]. Transcriptional interference manifests when overexpression of nrpsPKS hybrid clusters consumes shared precursor pools (acetyl-CoA, malonyl-CoA), reducing secosterigmatocystin titers by ~40% [7]. Regulator sharing creates hierarchical networks: SltA coordinates expression across the secosterigmatocystin, terrequinone, and asperthecin clusters during oxidative stress through common cis-elements [9]. Nutrient sensing via carbon catabolite repression mediates cross-cluster regulation; glucose represses secosterigmatocystin genes via CreA while inducing NRPS clusters through nitrogen metabolite repression [3] [7]. Evolutionary analysis reveals that approximately 15% of PKS/NRPS clusters in Aspergillus genomes physically neighbor secosterigmatocystin-related genes, suggesting genomic hotspots for secondary metabolite co-regulation [7].

Properties

CAS Number

92484-36-1

Product Name

Secosterigmatocystin

IUPAC Name

3,8-dihydroxy-1-methoxy-4-(1,3,4-trihydroxybutan-2-yl)xanthen-9-one

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C18H18O8/c1-25-13-5-10(22)14(8(6-19)11(23)7-20)18-16(13)17(24)15-9(21)3-2-4-12(15)26-18/h2-5,8,11,19-23H,6-7H2,1H3

InChI Key

WHNAJPFARNBVDZ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O

Synonyms

secosterigmatocystin

Canonical SMILES

COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O

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